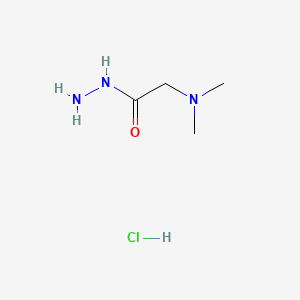
Naphthalen-1,4-imine,1,2,3,4-tetrahydro-
Overview
Description
Synthesis Analysis
Naphthalen-1,4-imine derivatives have been synthesized through various methods, including cycloaddition reactions involving benzyne and methyl 2,5-dimethylpyrrole-1-carboxylate, as well as the reaction of tetrachlorobenzyne with 1,2,5-trimethylpyrrole, resulting in the formation of 2-naphthylamine derivatives (Vernon, Ahmed, & Moran, 1977). Additionally, ruthenium-catalyzed isomerization of oxa/azabicyclic alkenes has been utilized as an expedient route for synthesizing 1,2-naphthalene oxides and imines, demonstrating high regioselectivity and functional group tolerance (Villeneuve & Tam, 2006).
Molecular Structure Analysis
The molecular structure of naphthalen-1,4-imine derivatives has been characterized through various techniques, including X-ray crystallography, which has revealed the conformations and crystal packing of these compounds. For example, the crystal structure of a complex involving naphthalene and 1,2,4,5-tetracyanobenzene has been elucidated, demonstrating the planar nature of the constituent molecules and their stacking in infinite columns (Kumakura, Iwasaki, & Saito, 1967).
Chemical Reactions and Properties
Naphthalen-1,4-imine derivatives participate in various chemical reactions, including the thermal decomposition of isomeric adducts to form isoindoles and the reaction with dimethyl acetylenedicarboxylate to yield naphthalene derivatives and benz[g]indole (Vernon, Ahmed, & Kricka, 1978). These reactions highlight the compound's reactivity and potential for further functionalization.
Physical Properties Analysis
The physical properties of naphthalen-1,4-imine derivatives, such as their crystalline structures and stability, have been studied, providing insights into their behavior in solid states and under various conditions. For instance, the stability and crystalline structure of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene have been examined, revealing efficient charge-carrier transport properties due to the high degree of π–π overlap between adjacent molecules (Yamamoto et al., 2013).
Chemical Properties Analysis
The chemical properties of naphthalen-1,4-imine derivatives, such as their basicity and reactivity towards various reagents, have been explored. For example, the synthesis and basic properties of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene have been investigated, highlighting the compound's potential in organic electronics due to its high stability and efficient charge-carrier transport properties (Yamamoto et al., 2013).
Scientific Research Applications
Synthesis and Structural Studies
- Naphthalen-1,4-imine derivatives, such as 1,4-dihydro-1,4-dimethylnaphthalen-1,4-imines, have been synthesized through cycloaddition reactions involving benzyne and various pyrroles. These compounds are structurally unique and offer insights into the chemistry of naphthalene derivatives (Vernon, Ahmed, & Moran, 1977).
Chemical Reactivity and Interactions
- Naphthalen-1,4-imines exhibit interesting reactivity patterns, as shown in studies involving their thermal decomposition through retro-Diels–Alder reactions and their reactions with compounds like dimethyl acetylenedicarboxylate (Vernon, Ahmed, & Kricka, 1978).
- The electronic and steric properties of imines derived from naphthalene-1-carbaldehyde can significantly influence their reactivity with organolithium reagents, showcasing the importance of substituents in directing chemical reactions (Tomioka, Shioya, Nagaoka, & Yamada, 2001).
Catalysis and Synthesis Applications
- Naphthalen-1,4-imine compounds have been utilized in the catalytic hydrogenation of naphthalene to tetralin, a process of industrial relevance. This showcases their potential in facilitating or modifying important chemical reactions (Chen, Ma, Wang, Yang, Jin, Zhang, & Liang, 2015).
Photophysical and Electrochemical Properties
- Certain naphthalene imine derivatives exhibit unique luminescence and electrochemical activities. These properties are significant for their potential application in materials science, such as in organic electronics or bioimaging (Kotowicz, Korzec, Malarz, Krystkowska, Mrozek-Wilczkiewicz, Golba, Siwy, Maćkowski, & Schab-Balcerzak, 2021).
Sensing and Detection
- Naphthalen-1,4-imine derivatives have been used to develop chemosensors capable of detecting ions like CN− and Zn2+. This highlights their utility in environmental monitoring and bioimaging applications (Jung, Yun, Lee, Kim, & Kim, 2019).
properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZUAZULBPRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966065 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5176-30-7 | |
| Record name | Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the retro-Diels-Alder reaction for isoindole synthesis compared to other methods?
A1: The retro-Diels-Alder reaction of 1,2,3,4-tetrahydro-1,4-epiminonaphthalene offers several advantages for isoindole synthesis:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















